Product packaging for Lancilactone C(Cat. No.:CAS No. 218915-17-4)

Lancilactone C

Cat. No.: B1204977
CAS No.: 218915-17-4
M. Wt: 464.6 g/mol
InChI Key: TYAJEEFQBLTASC-NNIFVFKYSA-N
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Description

Significance of Natural Products in Chemical Biology Research

Natural products, the vast and diverse array of chemical compounds produced by living organisms, have historically been a cornerstone of drug discovery and chemical biology research. mdpi.comrsc.org These molecules represent a rich source of complex and unique chemical scaffolds, refined through evolution to interact with biological macromolecules. rsc.org Their inherent bioactivity and structural diversity make them invaluable as probes to investigate cellular processes and as starting points for the development of new therapeutic agents. mdpi.comresearchgate.net The study of natural products continues to yield novel mechanisms of action and unearth compounds with potent and selective biological effects, driving innovation in medicine and providing fundamental insights into biology. researchgate.netnih.gov

Overview of Triterpenoids as a Class of Bioactive Compounds in Academic Inquiry

Triterpenoids are a large and structurally diverse class of natural products derived from a 30-carbon precursor, squalene. researchgate.net Found widely in terrestrial plants and marine organisms, over 20,000 unique triterpenoids have been identified to date. researchgate.net This class of compounds is of significant interest to the academic and pharmaceutical communities due to the broad spectrum of biological activities they exhibit. dntb.gov.uaresearchgate.net Researchers have extensively documented their potential as anti-inflammatory, antiviral, antibacterial, and cytotoxic agents. dntb.gov.uaresearchgate.net The complex architectures of triterpenoids, such as the lanostane (B1242432) tetracyclic terpenes, present compelling challenges and opportunities for synthetic chemistry and serve as a foundation for developing novel therapeutic compounds. researchgate.net

Historical Context of Lancilactone C Research and its Unique Structural Features

This compound was first isolated from the stems and roots of Kadsura lancilimba, a plant used in traditional Chinese folk medicine. kyoto-u.ac.jpnih.gov The initial investigation was part of a search for potential anti-HIV agents, where this compound emerged as a promising candidate. kyoto-u.ac.jpnih.gov Along with related compounds Lancilactone A, Lancilactone B, and kadsulactone A, its structure was initially determined using mass spectrometry and NMR analyses. kyoto-u.ac.jpnih.gov

What set this compound apart was its highly unusual chemical structure. It is a tricyclic triterpenoid (B12794562) featuring a common trans-dimethylbicyclo[4.3.0]nonane system linked to a unique 7-isopropylenecyclohepta-1,3,5-triene ring. nih.govkyoto-u.ac.jp This seven-membered ring, in which all carbon atoms are sp² hybridized, had not been previously observed in other triterpenoids and required synthetic verification. kyoto-u.ac.jpnih.gov This structural novelty, coupled with its significant biological activity, spurred further investigation. In 2023, the first total synthesis of the proposed structure of this compound was accomplished. nih.govacs.org This synthetic achievement was pivotal, as it revealed that the initially proposed structure was incorrect. kyoto-u.ac.jpacs.org By comparing the NMR spectra of the synthetic compound with the natural isolate and considering plausible biosynthetic pathways, researchers successfully revised the structure to its true form. kyoto-u.ac.jpacs.orgsciencedaily.com

Chemical Profile and Biological Activity of this compound

The research into this compound has provided detailed insights into its chemical synthesis and biological functions, particularly its potent antiviral properties.

Key Properties of this compound

PropertyDescriptionSource(s)
Natural Source Stems and roots of Kadsura lancilimba kyoto-u.ac.jpnih.govdicp.ac.cn
Compound Class Tricyclic Triterpenoid nih.govkyoto-u.ac.jp
Key Structural Features trans-dimethylbicyclo[4.3.0]nonane skeleton kyoto-u.ac.jpnih.gov
Unique 7-isopropylenecyclohepta-1,3,5-triene ring kyoto-u.ac.jpnih.govkyoto-u.ac.jp
Significance The first total synthesis led to the revision of its initially proposed chemical structure. kyoto-u.ac.jpacs.orgsciencedaily.com

Detailed Research Findings on Synthesis and Bioactivity

The journey to understand this compound has been marked by significant achievements in organic synthesis. The first total synthesis was accomplished by developing a novel domino [4 + 3] cycloaddition reaction. kyoto-u.ac.jpnih.gov This complex reaction sequence involves an oxidation, a Diels-Alder reaction, an elimination, and an electrocyclization to construct the unique cycloheptatriene (B165957) ring system. nih.govacs.org This synthetic route not only provided access to the compound for further study but was also instrumental in correcting its structural assignment. kyoto-u.ac.jpsciencedaily.com

The primary biological activity reported for this compound is its potent and selective inhibition of Human Immunodeficiency Virus (HIV). nih.govnih.govkyoto-u.ac.jp Research has demonstrated that it effectively inhibits HIV replication in H9 lymphocytes. kyoto-u.ac.jpnih.gov

Reported Biological Activity of this compound

Activity TypeDetailsCell LineEC₅₀Therapeutic Index (TI)Source(s)
Anti-HIV Inhibits viral replicationH9 lymphocytes1.4 µg/mL> 71.4 nih.govacs.orgnih.gov
Cytotoxicity Showed no cytotoxicity at concentrations up to 100 µg/mLH9 lymphocytes-- kyoto-u.ac.jpacs.org

The high therapeutic index indicates that this compound is effective against the virus at concentrations that are not toxic to the host cells, making it a noteworthy candidate for further investigation in the development of novel antiviral drugs. nih.govsciencedaily.com While many triterpenoids exhibit a range of effects including anti-inflammatory and anticancer activities, the research focus for this compound has predominantly been on its anti-HIV potential. dntb.gov.uaresearchgate.netdicp.ac.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H40O4 B1204977 Lancilactone C CAS No. 218915-17-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

218915-17-4

Molecular Formula

C30H40O4

Molecular Weight

464.6 g/mol

IUPAC Name

3-[(3R,3aR,10bR)-3a,10b-dimethyl-3-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-8-propan-2-ylidene-2,3,4,5-tetrahydro-1H-cyclohepta[e]inden-7-yl]propanoic acid

InChI

InChI=1S/C30H40O4/c1-18(2)23-9-10-25-22(17-21(23)8-12-27(31)32)13-15-29(5)24(14-16-30(25,29)6)20(4)26-11-7-19(3)28(33)34-26/h7,9-10,17,20,24,26H,8,11-16H2,1-6H3,(H,31,32)/t20-,24+,26-,29+,30-/m0/s1

InChI Key

TYAJEEFQBLTASC-NNIFVFKYSA-N

SMILES

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC4=C3C=CC(=C(C)C)C(=C4)CCC(=O)O)C)C

Isomeric SMILES

CC1=CC[C@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CCC4=C3C=CC(=C(C)C)C(=C4)CCC(=O)O)C)C

Canonical SMILES

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC4=C3C=CC(=C(C)C)C(=C4)CCC(=O)O)C)C

Synonyms

lancilactone C
lancilactone-C

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Botanical Sources and Traditional Medicinal Relevance of Kadsura lancilimba

Lancilactone C is a naturally occurring triterpenoid (B12794562) isolated from Kadsura lancilimba, a plant belonging to the Schizandraceae family. kyoto-u.ac.jpacs.orgzfin.org This species is indigenous to southern China, where its stems and roots have a history of use in traditional folk medicine. acs.org Specifically, they have been utilized for treating ailments such as stomach-ache and enterogastritis. acs.org In Tujia ethnomedicine, the plant is referred to as “Xuetong” and is applied in the treatment of rheumatoid arthritis and hepatitis. nih.govfrontiersin.org

Beyond its direct applications for pain and inflammation, scientific investigation into the plant's extracts has revealed other properties. The ethanolic extract of Kadsura lancilimba has demonstrated significant anti-lipid peroxidative effects in laboratory settings. acs.org The broader Kadsura genus is well-regarded in traditional Chinese medicine, with various species used to address conditions like the common cold, gastroenteritis, and rheumatoid arthritis. mdpi.com The investigation into Kadsura lancilimba for potential anti-AIDS agents led to the discovery of this compound, after its diethyl ether extract showed notable anti-HIV activity. acs.org

Chromatographic and Extraction Techniques for this compound Isolation

The isolation of this compound is a multi-step process involving solvent extraction and chromatographic separation. The procedure begins with the collection of the stems and roots of Kadsura lancilimba, which are then air-dried and ground into a powder. acs.org

The powdered plant material undergoes extraction with 95% ethanol (B145695). acs.org Following this, the resulting ethanol extract is concentrated under a vacuum to produce a semisolid residue. This residue is then suspended in water and partitioned with diethyl ether. acs.org The diethyl ether extract, which was identified as containing the active anti-HIV principles, is concentrated for further purification. acs.org

This concentrated residue is subjected to column chromatography using silica (B1680970) gel as the stationary phase. acs.org A gradient elution system is employed, starting with petroleum ether and gradually increasing the proportion of ethyl acetate (B1210297). acs.org this compound is specifically isolated from the fractions eluted with an 80:20 mixture of petroleum ether and ethyl acetate. acs.org The final identification and structural elucidation of the compound are confirmed using high-resolution mass spectrometry and extensive nuclear magnetic resonance (NMR) analyses. acs.orgacs.org

StepTechniqueDescription
1 Extraction Air-dried and ground stems and roots of K. lancilimba are extracted with 95% ethanol.
2 Partitioning The ethanol extract is concentrated, suspended in water, and then extracted with diethyl ether to separate compounds based on polarity.
3 Chromatography The concentrated diethyl ether extract is purified using silica gel column chromatography.
4 Elution A solvent gradient of petroleum ether and ethyl acetate is used to elute the compounds. This compound is collected from the 80:20 petroleum ether-EtOAc fraction.
5 Identification The structure is confirmed using mass spectrometry and NMR spectroscopy.

Identification and Isolation of Related Lancilactone Compounds

The bioassay-guided fractionation of the Kadsura lancilimba extract not only yielded this compound but also led to the isolation of several structurally related triterpenes. acs.org Among these were two other novel compounds from the same family, named Lancilactone A and Lancilactone B. acs.org Additionally, a previously known compound, Kadsulactone A, was also isolated from the same fractions. acs.org

These lancilactones share a core chemical scaffold. Lancilactones A, B, and C all possess a common trans-dimethylbicyclo[4.3.0]nonane structure that is linked to an unsaturated lactone ring. kyoto-u.ac.jpacs.org The primary structural distinction among these three compounds is found in the oxidation state of their respective unsaturated seven-membered rings. kyoto-u.ac.jpacs.org this compound is particularly noteworthy for its unique 7-isopropylenecyclohepta-1,3,5-triene moiety, a structural feature not commonly observed in other triterpenoids. kyoto-u.ac.jpacs.org

CompoundClassificationSource
Lancilactone A Novel Triterpene LactoneKadsura lancilimba
Lancilactone B Novel Triterpene LactoneKadsura lancilimba
This compound Novel Triterpene LactoneKadsura lancilimba
Kadsulactone A Known TriterpeneKadsura lancilimba

Structural Elucidation and Stereochemical Assignment

Initial Structural Proposals and Challenges in Determination

Lancilactone C was first isolated along with related compounds, Lancilactones A and B, from the stems and roots of Kadsura lancilimba. acs.org The initial structural hypothesis was established through extensive spectroscopic analysis. kyoto-u.ac.jp This proposed structure was remarkable, featuring a tricyclic skeleton that included a trans-dimethylbicyclo[4.3.0]nonane system linked to a unique 7-isopropylenecyclohepta-1,3,5-triene ring. acs.orgnih.gov

The primary challenge in the initial determination lay in this novel seven-membered ring system, where all carbon atoms were sp² hybridized. kyoto-u.ac.jpnih.gov This feature is not found in other known triterpenoids, making its definitive assignment based solely on spectroscopic data challenging and necessitating verification through chemical synthesis. acs.orgnih.gov

Structural Revision of this compound Based on Synthetic and Comprehensive Spectroscopic Data

The definitive structure of this compound was established through the first total synthesis of the compound. acs.orgnih.gov Researchers first synthesized the initially proposed structure. kyoto-u.ac.jp However, upon comparing the NMR spectral data of this synthetic compound with the data reported for the natural isolate, significant discrepancies were found. kyoto-u.ac.jp

This mismatch prompted a re-evaluation of the original structural assignment. A revised structure was then proposed, taking into account plausible biosynthetic pathways. acs.orgnih.gov This revised structure was subsequently synthesized. kyoto-u.ac.jp The ¹H and ¹³C NMR spectra of this new synthetic compound were in complete agreement with the spectroscopic data of natural this compound. kyoto-u.ac.jp This successful synthesis and spectroscopic correlation led to the formal revision of the structure of this compound. kyoto-u.ac.jpthieme-connect.com

Chemical Synthesis Approaches

Strategic Considerations in the Total Synthesis of Lancilactone C

The primary strategic consideration in the total synthesis of this compound revolved around the efficient construction of its distinctive tricyclic framework, particularly the highly unsaturated seven-membered cycloheptatriene (B165957) ring researchgate.netkyoto-u.ac.jpacs.orgacs.orgresearchgate.netdicp.ac.cnresearchgate.net. Prior to this work, the total synthesis of 9,10-cleaved cycloartane-type triterpenoids, a class to which Lancilactones belong, had not been reported kyoto-u.ac.jp. A key aspect of the synthetic endeavor was the realization that the initially proposed structure of this compound was incorrect, necessitating a revision based on detailed spectroscopic analysis and biosynthetic considerations kyoto-u.ac.jpacs.orgacs.orgdicp.ac.cnnih.govthieme-connect.comkyoto-u.ac.jp. The synthetic strategy was designed to not only achieve the total synthesis but also to validate the revised structure and explore the underlying biosynthetic pathways. The synthesis commenced with the readily available chiral building block, (-)-Wieland-Miescher ketone, which provided a stereochemically defined starting point for constructing the bicyclo[4.3.0]nonane core researchgate.netkyoto-u.ac.jpdicp.ac.cnthieme-connect.comrsc.org.

Development of Key Synthetic Methodologies and Reaction Cascades

The construction of this compound's complex skeleton was facilitated by the development of a novel domino reaction cascade. This cascade strategy efficiently assembled the tricyclic system in a convergent manner.

A pivotal element of the synthetic strategy was the development of a new domino [4+3] cycloaddition reaction researchgate.netkyoto-u.ac.jpacs.orgacs.orgresearchgate.netdicp.ac.cnresearchgate.net. This cascade approach allowed for the simultaneous formation of multiple bonds and rings in a single operation, significantly streamlining the synthesis. The domino sequence typically involves a [4+3] cycloaddition, followed by elimination and electrocyclization steps, to construct the characteristic cycloheptatriene moiety researchgate.netkyoto-u.ac.jpacs.orgacs.orgresearchgate.netdicp.ac.cnresearchgate.net. Specifically, the reaction utilized a diene and a cyclopropene (B1174273) derivative (or its precursor), which, after undergoing the cycloaddition, elimination, and electrocyclization, directly yielded a key intermediate kyoto-u.ac.jp. This methodology proved versatile and was envisioned to be applicable to the synthesis of other analogs featuring unsaturated seven-membered rings kyoto-u.ac.jp.

Central to the domino cascade was the integration of a Diels-Alder reaction researchgate.netkyoto-u.ac.jpacs.orgacs.orgdicp.ac.cnresearchgate.net. This powerful [4+2] cycloaddition reaction is a cornerstone of organic synthesis for constructing six-membered rings with high stereochemical control rsc.org. In the context of this compound synthesis, an intramolecular Diels-Alder reaction was employed to forge the aromatic ring system thieme-connect.comorganic-chemistry.org. Following the Diels-Alder cycloaddition, the resulting 1,4-diene intermediate was oxidized, typically using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), to complete the formation of the benzene (B151609) ring researchgate.netthieme-connect.com. The strategic use of the Diels-Alder reaction in concert with other transformations within the domino cascade was critical for efficiently assembling the complex carbon skeleton of this compound.

Electrocyclization reactions played a crucial role in completing the formation of the highly unsaturated seven-membered ring characteristic of this compound researchgate.netkyoto-u.ac.jpkyoto-u.ac.jp. As part of the domino cascade, an electrocyclization step followed the Diels-Alder reaction and elimination, enabling the final ring closure to form the cycloheptatriene system researchgate.netkyoto-u.ac.jpacs.orgacs.orgresearchgate.netdicp.ac.cnresearchgate.net. Notably, the occurrence of electrocyclization in the synthetic pathway mirrored its proposed role in the natural biosynthesis of such compounds, highlighting a convergence between synthetic and biological strategies kyoto-u.ac.jp.

Synthetic Routes to Structural Analogs and Derivatives of this compound

The developed domino [4+3] cycloaddition methodology holds promise for the synthesis of other analogs of this compound that possess unsaturated seven-membered rings kyoto-u.ac.jp. The research also aimed to explore structure-activity relationships by synthesizing various compounds and evaluating their anti-HIV activity kyoto-u.ac.jp. The initial isolation of this compound also yielded related compounds, Lancilactones A and B, and Kadsulactone A, suggesting that the synthetic strategies developed for this compound could be extended to access these and other related triterpenoids kyoto-u.ac.jp.

Biosynthetic Investigations

Proposed Biosynthetic Pathway of Lancilactone C in Natural Systems

The key proposal, which proved crucial for the eventual total synthesis and structural correction of the molecule, involves a biomimetic 6π-electrocyclization step. kyoto-u.ac.jp This type of pericyclic reaction is a known process in the biosynthesis of other natural products. In the context of this compound, it is hypothesized that an oxidized cycloartane (B1207475) intermediate undergoes cleavage and subsequent rearrangement to form a bicyclo[4.1.0]heptadiene-like intermediate. This intermediate then undergoes a thermally allowed 6π-electrocyclization to furnish the unique cycloheptatriene (B165957) core of this compound. kyoto-u.ac.jp This proposed pathway accounts for the formation of the unusual, fully sp²-hybridized seven-membered ring, a feature not commonly observed in other triterpenoids. nih.govacs.org

Hypothesized Enzymatic Transformations and Rearrangements in Biosynthesis

The proposed biosynthetic pathway for this compound implicates several key types of enzymatic transformations and chemical rearrangements. While specific enzymes from Kadsura lancilimba have not been isolated and characterized, the hypothesized reactions are consistent with the known capabilities of enzyme families involved in natural product biosynthesis.

Key Hypothesized Transformations:

Oxidation: The initial steps from a cycloartane precursor likely involve extensive oxidation. Cytochrome P450 monooxygenases (P450s) are prime candidates for catalyzing these transformations, including hydroxylations and the oxidative cleavage of carbon-carbon bonds necessary to set the stage for subsequent rearrangements.

Cyclization/Rearrangement Cascade: The central hypothesis revolves around a cascade of rearrangements. This likely begins with the cleavage of the 9,10-bond in the cycloartane precursor, a known modification for this subclass of triterpenoids. kyoto-u.ac.jp

6π-Electrocyclization: The most significant proposed rearrangement is the 6π-electrocyclization. kyoto-u.ac.jp This pericyclic reaction would convert a transient bicyclo[4.1.0]heptadiene intermediate into the cycloheptatriene ring system. While often occurring thermally in synthetic chemistry, enzymes can facilitate such reactions by pre-organizing the substrate in a reactive conformation, thereby lowering the activation energy.

Elimination: The formation of the final conjugated system in the seven-membered ring likely involves enzymatic elimination reactions, such as dehydration, to introduce the double bonds.

These hypothesized steps represent a complex sequence of events that transform a common triterpenoid (B12794562) precursor into the highly modified and unique structure of this compound.

Interplay Between Biosynthetic Insights and Rational Synthetic Strategy Design

The investigation into the biosynthesis of this compound provides a clear example of how hypothetical biogenetic pathways can directly influence and guide the design of a total synthesis. The successful total synthesis and subsequent structural revision of this compound were explicitly based on considerations of its plausible biosynthetic pathway. nih.govacs.org

Researchers developed a novel domino reaction to construct the challenging cycloheptatriene ring system. kyoto-u.ac.jp This synthetic sequence, involving a Diels-Alder reaction, elimination, and an electrocyclization, was designed to mimic the proposed biosynthetic cascade. kyoto-u.ac.jpnih.govacs.org By using a synthetic strategy inspired by the hypothesized 6π-electrocyclization, the synthetic team was able to access the core structure. kyoto-u.ac.jp

Crucially, when the nuclear magnetic resonance (NMR) data of the synthesized molecule did not match the data reported for the natural product, the researchers revisited their biosynthetic hypothesis. kyoto-u.ac.jp Consideration of the plausible 6π-electrocyclization pathway led them to propose a revised structure. kyoto-u.ac.jp The subsequent synthesis of this revised structure yielded a compound whose spectral data perfectly matched that of natural this compound, thereby confirming its true structure. kyoto-u.ac.jp This achievement underscores the powerful synergy between biosynthetic theory and synthetic chemistry, where postulations about how a molecule is made in nature can provide the key insights needed to construct it in the laboratory and even to correct its initially assigned structure. kyoto-u.ac.jpnih.govacs.org

Biological Activity and Mechanistic Studies

In Vitro Antiviral Activity Assessments

Lancilactone C has demonstrated significant in vitro antiviral activity by inhibiting the replication of the human immunodeficiency virus (HIV) in H9 lymphocyte cell models. kyoto-u.ac.jpacs.orgnih.govmdpi.comniscpr.res.innih.govresearchgate.nettandfonline.comacs.org Studies have quantified this inhibitory effect, reporting an effective concentration (EC50) of 1.4 µg/mL for this compound against HIV replication in these cells. kyoto-u.ac.jpacs.org The compound's ability to restrain viral proliferation in this specific cellular context highlights its potential as an antiviral agent. nih.govmdpi.comniscpr.res.inresearchgate.net Other related triterpenoids, such as oleanolic acid, suberosol, and garcisaterpenes A and C, have also been noted for their inhibitory effects on HIV replication or related enzymes in similar cellular assays, providing a broader context for the antiviral potential of this class of compounds. nih.govmdpi.comresearchgate.net

A crucial characteristic of this compound is its notably low cytotoxicity in cellular assays. kyoto-u.ac.jpnih.govacs.org In studies utilizing H9 lymphocytes, this compound has been observed to exhibit no cytotoxicity, even at concentrations significantly exceeding its effective antiviral concentration. kyoto-u.ac.jpnih.govacs.org Specifically, it has been reported that this compound did not induce cytotoxicity at concentrations up to 100 µg/mL. kyoto-u.ac.jp This favorable profile, combining potent antiviral efficacy with a lack of cellular toxicity, suggests a potentially wide therapeutic index for this compound. kyoto-u.ac.jpnih.govacs.org

Exploration of Putative Molecular Targets and Mechanisms of Action

While this compound has demonstrated potent in vitro antiviral activity, detailed investigations into its specific molecular targets and precise mechanisms of action are not extensively elaborated in the available literature. nih.govmdpi.comniscpr.res.inresearchgate.net However, related triterpenoids within the broader class of natural products have been studied for their interactions with viral components. For instance, some protostane (B1240868) triterpenoids, such as Garcisaterpenes A and C, have been reported to suppress HIV-1 reverse transcriptase (RTase) activity. nih.govresearchgate.net Additionally, other compounds like maslinic acid have shown potent inhibitory activity against HIV-1 protease. nih.gov These findings suggest potential pathways through which this compound might exert its antiviral effects, though direct evidence for this compound's interaction with these specific viral targets requires further dedicated research.

Comparative Analysis of Biological Activities Across the Lancilactone Family

The Lancilactone family, which includes compounds such as Lancilactone A, Lancilactone B, and this compound, has been isolated from Kadsura lancilimba. kyoto-u.ac.jpacs.org Comparative analyses of their biological activities reveal a distinction in their anti-HIV properties. Notably, among the identified lancilactones, only this compound has been reported to inhibit HIV replication in H9 lymphocytes. kyoto-u.ac.jp While Lancilactones A and B are also isolated from the same source, the available data indicates that this compound is the primary active compound within this specific group for HIV replication inhibition in the H9 lymphocyte model. kyoto-u.ac.jp

Structure Activity Relationship Sar Studies

Systematic Chemical Modification and Derivatization Strategies for SAR Elucidation

Systematic chemical modification and derivatization are cornerstone strategies in SAR elucidation. These approaches involve the targeted alteration of specific functional groups or structural motifs within a lead compound to assess their contribution to biological activity. For Lancilactone C, detailed published studies specifically outlining systematic chemical modifications and their subsequent biological evaluations for SAR purposes were not identified in the provided research snippets.

However, preliminary insights into SAR can be inferred from the initial isolation and characterization of related compounds. This compound was isolated from Kadsura lancilimba alongside Lancilactones A and B kyoto-u.ac.jpbenthamscience.com. Notably, among these related triterpenoids, only this compound demonstrated significant inhibitory activity against HIV replication kyoto-u.ac.jp. This observation, comparing the activity of structurally similar natural products, serves as an early indicator that specific structural features present in this compound, but absent or different in Lancilactones A and B, are likely responsible for its anti-HIV efficacy.

Future Research Directions and Potential Applications in Chemical Biology

Advancements in Stereoselective and Efficient Synthetic Methodologies

The first total synthesis of (+)-Lancilactone C represents a significant milestone, primarily through the development of a novel domino [4 + 3] cycloaddition reaction. acs.orgkyoto-u.ac.jp This key reaction sequence involves an oxidation, a Diels-Alder reaction, an elimination, and an electrocyclization to construct the distinctive seven-membered ring system of the molecule. acs.orgkyoto-u.ac.jp This innovative approach provides a robust framework for accessing the core structure of Lancilactone C and its analogs.

Moreover, the development of alternative synthetic strategies will be a crucial area of research. This could involve exploring different cycloaddition strategies or developing novel methods for the construction of the complex tricyclic skeleton. The pursuit of asymmetry in these new routes will be paramount to ensure the stereoselective synthesis of the biologically active enantiomer. The table below summarizes key aspects of the first total synthesis that offer avenues for future optimization.

FeatureCurrent MethodologyPotential Future Advancements
Key Reaction Domino [4 + 3] cycloadditionExploration of alternative cycloaddition strategies (e.g., intramolecular [4+3] cycloadditions).
Starting Material Commercially available precursorsDevelopment of more convergent synthetic routes from advanced intermediates.
Stereocontrol Substrate-controlled diastereoselectivityCatalyst-controlled enantioselective and diastereoselective transformations.
Overall Efficiency Multi-step synthesisReduction of step count through novel tandem reactions and process optimization.

Deeper Mechanistic Characterization of this compound's Biological Effects

This compound has been shown to inhibit the replication of the human immunodeficiency virus (HIV) in H9 lymphocytes. nih.gov However, the precise molecular mechanism underlying this anti-HIV activity remains to be elucidated. A critical future research direction is to pinpoint the specific viral or host cell target of this compound. Understanding its mechanism of action is essential for its potential development as a therapeutic lead.

Future mechanistic studies will likely employ a range of biochemical and cellular assays. These could include target identification studies using techniques such as affinity chromatography with immobilized this compound, or photo-affinity labeling to covalently link the molecule to its binding partners. Additionally, genetic approaches, such as screening for resistant viral mutants, could provide valuable clues about its target.

Furthermore, a detailed investigation into the structure-activity relationship (SAR) of this compound is warranted. By systematically modifying different functional groups on the molecule, researchers can identify the key structural features required for its anti-HIV activity. This information will be invaluable for the design of more potent and selective analogs. The following table outlines potential research questions to guide the mechanistic characterization of this compound.

Research QuestionPotential Experimental Approaches
What is the molecular target of this compound?Affinity chromatography, photo-affinity labeling, proteomics.
At which stage of the HIV life cycle does it act?Time-of-addition assays, specific viral enzyme assays (e.g., reverse transcriptase, integrase, protease).
What are the key structural features for its activity?Synthesis and biological evaluation of analogs, computational modeling.
Does it have other biological activities?Broad-spectrum screening against other viruses, cancer cell lines, etc.

Rational Design and Synthesis of Novel Bioactive Analogs for Research Probes

The successful total synthesis of this compound opens the door to the rational design and synthesis of a wide array of novel analogs. the-microbiologist.com These analogs can serve as powerful research probes to investigate the biological functions of this natural product and its cellular targets. By strategically modifying the structure of this compound, it is possible to create tools for target identification, imaging, and mechanistic studies.

One important class of analogs to be developed is those containing reporter tags, such as fluorescent dyes or biotin. These tagged probes would allow for the visualization of this compound's subcellular localization and facilitate its isolation along with its binding partners. Another key area will be the synthesis of "clickable" analogs, which contain a bioorthogonal handle (e.g., an alkyne or azide). These probes can be used in combination with click chemistry for in situ labeling and identification of cellular targets.

Furthermore, the development of a library of simplified analogs could help to define the minimal pharmacophore required for biological activity. This information would be crucial for the design of more drug-like molecules with improved pharmacokinetic and pharmacodynamic properties. The synthetic route established for this compound provides a versatile platform for the creation of these valuable research tools. The researchers who achieved the total synthesis are reportedly exploring the synthesis of other analogs to elucidate structure-activity relationships. kyoto-u.ac.jp

Type of AnalogPotential Application
Fluorescently-labeled analogsCellular imaging and localization studies.
Biotinylated analogsAffinity-based target isolation and identification.
"Clickable" analogsBioorthogonal labeling and in situ target identification.
Simplified analogsDefining the minimal pharmacophore for activity.

Q & A

Basic Research Questions

Q. What methodological approaches are employed to confirm the structural identity of Lancilactone C in natural product research?

  • Answer: Structural confirmation typically involves a combination of spectroscopic techniques (e.g., NMR for stereochemical analysis and 2D-COSY for connectivity mapping) and X-ray crystallography for absolute configuration determination. Recent revisions to this compound's structure were achieved through total synthesis, which validated discrepancies between predicted and observed spectroscopic data . For novel isolates, comparative analysis with synthetic standards is critical to avoid misassignment.

Q. Which natural sources and extraction protocols are validated for isolating this compound?

  • Answer: this compound was first isolated from Kadsura lanceolata using ethanol extraction followed by sequential chromatographic purification (e.g., silica gel column chromatography and HPLC). Researchers should optimize solvent polarity gradients to enhance yield and minimize co-elution of structurally similar triterpenes. Authentication of plant material via DNA barcoding and voucher specimen deposition is recommended to ensure reproducibility .

Advanced Research Questions

Q. What are the primary synthetic challenges in this compound's total synthesis, and how do modern strategies overcome them?

  • Answer: Key challenges include:

  • Stereochemical complexity: The tricyclic core requires asymmetric catalysis (e.g., Shiina macrolactonization) or chiral pool approaches.
  • Oxidative rearrangement: Late-stage functionalization of the lactone ring demands precise control to avoid side reactions.
    Recent work by Kuroiwa et al. (2023) utilized a bioinspired oxidative cyclization strategy, achieving a 12% overall yield and enabling structural revision . Methodological transparency in reporting reaction conditions (e.g., temperature, catalyst loading) is essential for reproducibility .

Q. How can researchers systematically investigate the antiviral mechanism of this compound against HIV?

  • Answer: A multi-tiered approach is recommended:

In vitro assays: Measure inhibition of HIV-1 protease or reverse transcriptase activity via fluorescence-based assays, using controls like ritonavir.

Target identification: Employ molecular docking studies to predict binding affinity with viral proteins (e.g., gp120) and validate via surface plasmon resonance (SPR).

Cellular models: Test efficacy in astrocyte cultures (relevant to HIV-associated neuroinflammation) and compare with existing antiretrovirals . Contradictory results across studies may arise from differences in cell lines or compound purity, necessitating rigorous validation .

Q. How should conflicting data regarding this compound's bioactivity be analyzed and resolved?

  • Answer: Contradictions often stem from:

  • Sample heterogeneity: Impurities in natural extracts can skew bioactivity results. Validate purity via HPLC-MS and compare with synthetic standards.
  • Assay variability: Standardize protocols (e.g., cell viability assays using ATP quantification vs. trypan blue) and replicate experiments across independent labs.
    For example, Chen et al. (1999) reported anti-HIV activity in T-cells, while later studies noted reduced efficacy in macrophage models, highlighting cell-type specificity . Meta-analyses of raw data and transparency in methodological reporting are crucial .

Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) in this compound analogs?

  • Answer: Key factors include:

  • MoietY modification: Systematically alter functional groups (e.g., hydroxylation patterns) and assess impacts on bioavailability via logP measurements.
  • Computational modeling: Use density functional theory (DFT) to predict electronic effects on binding affinity.
  • In vivo validation: Prioritize analogs with >70% in vitro efficacy for pharmacokinetic studies in murine models. Document synthetic routes and characterization data comprehensively to enable peer validation .

Future Research Directions

  • Gaps: Limited data exist on this compound's pharmacokinetics (e.g., half-life, tissue distribution) and synergies with antiretroviral combinations.
  • Recommendations:
    • Explore semi-synthetic derivatives to enhance solubility and blood-brain barrier penetration.
    • Apply cryo-EM to visualize interactions with viral entry receptors at atomic resolution .

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Reactant of Route 1
Lancilactone C
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.